3-(2-Bromopyridin-3-YL)propan-1-amine
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Overview
Description
3-(2-Bromopyridin-3-YL)propan-1-amine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopyridin-3-YL)propan-1-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 2-bromopyridine with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromopyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic structures .
Scientific Research Applications
3-(2-Bromopyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Bromopyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler derivative with similar reactivity but lacking the propan-1-amine group.
3-Aminopyridine: Contains an amine group but lacks the bromine atom.
2-Bromo-3-pyridylmethanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
3-(2-Bromopyridin-3-YL)propan-1-amine is unique due to the presence of both the bromine atom and the propan-1-amine group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
3-(2-bromopyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c9-8-7(3-1-5-10)4-2-6-11-8/h2,4,6H,1,3,5,10H2 |
InChI Key |
NBBALYMPEOMYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CCCN |
Origin of Product |
United States |
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